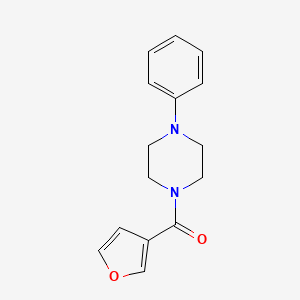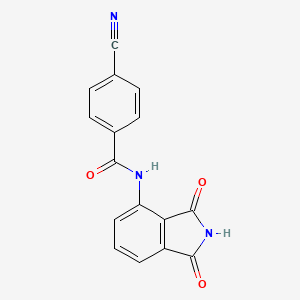![molecular formula C17H18N2O B2502159 2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole CAS No. 497229-91-1](/img/structure/B2502159.png)
2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole
Vue d'ensemble
Description
2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole is a type of benzimidazole . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are very versatile and are found in many natural and synthetic compounds with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole consists of a benzimidazole core with an ethyl group at the 2-position and a methoxyphenylmethyl group at the 1-position . The exact molecular structure analysis would require more specific data or computational chemistry methods.Applications De Recherche Scientifique
Antibacterial and Antiprotozoal Properties
2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole derivatives have been studied for their antibacterial and antiprotozoal properties. For instance, a study by Kühler et al. (2002) found that certain benzimidazole derivatives exhibit selective antibacterial activity against Helicobacter pylori, with some compounds showing bactericidal properties comparable to clinically used antimicrobials (Kühler et al., 2002). Pérez‐Villanueva et al. (2013) synthesized benzimidazole derivatives with potent antiprotozoal activity against parasites like Trichomonas vaginalis, outperforming metronidazole in some cases (Pérez‐Villanueva et al., 2013).
Antihistaminic Activity
Research by Iemura et al. (1986) showed that benzimidazole derivatives can exhibit H1-antihistaminic activity. They found that some derivatives, especially the 1-[2-(substituted-oxy)ethyl] compounds, showed potent antihistaminic activity in vivo (Iemura et al., 1986).
Anticancer and Antitumor Properties
Several studies have investigated the anticancer and antitumor potential of benzimidazole derivatives. Küçükbay et al. (2016) found that novel benzimidazolium bromides salts displayed antitumor activity against ovarian and prostate cancer cell lines (Küçükbay et al., 2016). Another study by Ram et al. (1992) highlighted the potential of certain benzimidazole derivatives as antineoplastic and antifilarial agents, with some compounds showing significant growth inhibition in L1210 cells (Ram et al., 1992).
EGFR Inhibitors in Cancer Treatment
Karayel (2021) conducted a study on the anti-cancer properties of benzimidazole derivatives as EGFR inhibitors, demonstrating their potential in cancer treatment (Karayel, 2021).
DNA Interaction and Cytotoxicity
Paul et al. (2015) investigated benzimidazole-based Schiff base copper(II) complexes for their DNA binding and cytotoxicity, finding significant in vitro cytotoxic effects against various cancer cell lines (Paul et al., 2015).
Miscellaneous Applications
Benzimidazole derivatives have also been studied for various other applications, such as corrosion inhibition in industrial settings (Yadav et al., 2013) and as potential prodrugs in pharmacology (Kubo et al., 1993) (Yadav et al., 2013) (Kubo et al., 1993).
Orientations Futures
Benzimidazoles, including 2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole, continue to be a promising pharmacophore in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring new synthesis methods, investigating their mechanisms of action, and developing new benzimidazole-based drugs.
Propriétés
IUPAC Name |
2-ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-17-18-14-9-5-6-10-15(14)19(17)12-13-8-4-7-11-16(13)20-2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTTVNGXVPOWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2502076.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2502080.png)


![4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2502084.png)

![N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2502088.png)
![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)
![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)
![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)
![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B2502098.png)
![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)